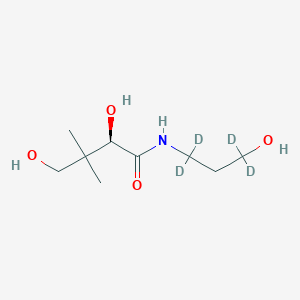D-Panthenol-d4
CAS No.:
Cat. No.: VC20242656
Molecular Formula: C9H19NO4
Molecular Weight: 209.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H19NO4 |
|---|---|
| Molecular Weight | 209.28 g/mol |
| IUPAC Name | (2R)-2,4-dihydroxy-3,3-dimethyl-N-(1,1,3,3-tetradeuterio-3-hydroxypropyl)butanamide |
| Standard InChI | InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14)/t7-/m0/s1/i4D2,5D2 |
| Standard InChI Key | SNPLKNRPJHDVJA-LCCDPTQESA-N |
| Isomeric SMILES | [2H]C([2H])(CC([2H])([2H])O)NC(=O)[C@@H](C(C)(C)CO)O |
| Canonical SMILES | CC(C)(CO)C(C(=O)NCCCO)O |
Introduction
Chemical and Structural Characteristics of D-Panthenol-d4
Molecular Architecture
D-Panthenol-d4 (CHDNO) features a molecular weight of 209.28 g/mol, with deuterium atoms strategically incorporated at four positions to minimize isotopic effects on biological activity . The compound’s structure preserves the alcohol and amide functional groups critical for its prodrug conversion to pantothenic acid, essential for coenzyme A synthesis .
Table 1: Key Molecular Properties of D-Panthenol-d4
| Property | Value |
|---|---|
| Molecular Formula | CHDNO |
| Molecular Weight | 209.28 g/mol |
| Deuterium Substitution | 4 H atoms replaced |
| Storage Conditions | -20°C (pure form) |
Deuteration alters the vibrational modes of C-D bonds, detectable via infrared spectroscopy, which aids in distinguishing the labeled compound from its non-deuterated counterpart during analytical assays .
Synthesis and Stability
Future Directions and Research Opportunities
Advanced Tracer Techniques
Coupling D-Panthenol-d4 with high-resolution mass spectrometry could elucidate tissue-specific coenzyme A dynamics, particularly in neurological and dermatological contexts. Additionally, dual-isotope labeling (e.g., with C) may enable multiplexed tracking of parallel metabolic pathways.
Therapeutic Hybridization
Integrating deuterated panthenol into multifunctional compounds, akin to benzothiazole derivatives with antioxidant and antiproliferative properties , presents a promising avenue for dual-action therapeutics. For instance, conjugating D-Panthenol-d4 with UVA-filtering moieties could yield photostable skincare agents with enhanced bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume